2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide
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Overview
Description
2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core structure, which is substituted with a pyrrole ring and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, or Pfitzinger reaction. These methods involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound, in the presence of an acid catalyst.
Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the quinoline derivative with an appropriate amine, such as benzylamine, under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce the quinoline ring or the carboxamide group.
Substitution: The compound can undergo substitution reactions, such as nucleophilic aromatic substitution, where nucleophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or amines.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: The compound may affect various cellular pathways, including signal transduction, gene expression, and metabolic pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-methyl-1H-imidazo[4,5-c]quinoline derivatives: These compounds share a similar quinoline core structure but differ in the presence of an imidazole ring instead of a pyrrole ring.
4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid derivatives: These compounds contain a pyrrole ring and a benzoic acid moiety, similar to the target compound.
Uniqueness
2-methyl-N-[4-(1H-pyrrol-1-yl)benzyl]quinoline-4-carboxamide is unique due to its specific combination of a quinoline core, a pyrrole ring, and a carboxamide group
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
2-methyl-N-[(4-pyrrol-1-ylphenyl)methyl]quinoline-4-carboxamide |
InChI |
InChI=1S/C22H19N3O/c1-16-14-20(19-6-2-3-7-21(19)24-16)22(26)23-15-17-8-10-18(11-9-17)25-12-4-5-13-25/h2-14H,15H2,1H3,(H,23,26) |
InChI Key |
UMCUDUDYARDRRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=CC=C(C=C3)N4C=CC=C4 |
Origin of Product |
United States |
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